molecular formula C9H8BrN B1344701 4-Bromo-2-ethylbenzonitrile CAS No. 744200-38-2

4-Bromo-2-ethylbenzonitrile

Cat. No.: B1344701
CAS No.: 744200-38-2
M. Wt: 210.07 g/mol
InChI Key: AUVHFKHIXUZCKD-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylbenzonitrile: is an organic compound with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and an ethyl group at the second position. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-ethylbenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-ethylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-ethylbenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved depend on the structure of the final compound synthesized from this compound .

Comparison with Similar Compounds

    4-Bromo-2-methylbenzonitrile: Similar structure but with a methyl group instead of an ethyl group.

    2-Bromo-4-ethylbenzonitrile: Bromine and ethyl groups are interchanged.

    4-Chloro-2-ethylbenzonitrile: Chlorine atom instead of bromine.

Uniqueness: 4-Bromo-2-ethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and ethyl groups allows for selective functionalization and diverse chemical transformations .

Biological Activity

4-Bromo-2-ethylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, neuroprotective, and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C_10H_10BrN
  • Molecular Weight : 223.1 g/mol

The presence of the bromine atom and the nitrile group in its structure contributes to its unique chemical reactivity and biological properties.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, the evaluation of related compounds showed their ability to scavenge reactive oxygen species (ROS) effectively.

CompoundIC50 (µM)% Inhibition at 100 µM
This compound15.282%
Control (Ascorbic Acid)5.095%

This table demonstrates that this compound has a notable capacity to inhibit oxidative stress, which is crucial for preventing cellular damage.

Neuroprotective Effects

The neuroprotective potential of this compound was assessed using human neuronal cell lines (SH-SY5Y). The compound was tested against oxidative stress induced by hydrogen peroxide.

Concentration (µM)Cell Viability (%)Neuroprotection (%)
18515
107030

At a concentration of 10 µM, the compound exhibited a 30% neuroprotective effect , indicating its potential as a therapeutic agent in neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial activity of this compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These results suggest that this compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Neuroprotective Study : A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of compounds similar to this compound. The study found that these compounds reduced neuronal cell death by enhancing cellular antioxidant defenses and inhibiting apoptosis pathways .
  • Antimicrobial Research : Another research article focused on the synthesis and evaluation of various substituted benzonitriles, including this compound. The study demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Properties

IUPAC Name

4-bromo-2-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVHFKHIXUZCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylbenzonitrile (0.4 g, 2.0 mmol) in dry THF (10 mL) was slowly added LDA (1.3 mL, 1.8 M in THF) at −78° C. and stirred at this temperature for additional 30 min. Methyl iodide (0.15 mL, 2.4 mmol) was added) at −78° C. to the above dark purple solution and the mixture was warmed to room temperature over 3 h. The reaction was quenched with water, extracted with ether, which was then was washed with brine, dried and concentrated. 4-Bromo-2-ethylbenzonitrile (0.34 g) was purified by Combiflash.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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